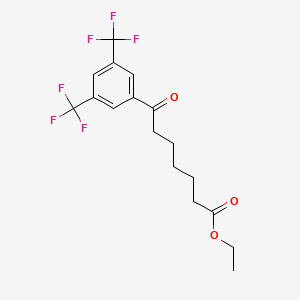

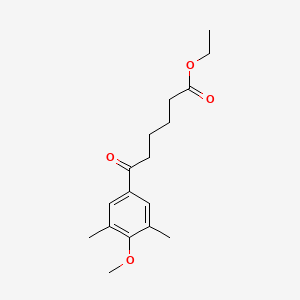

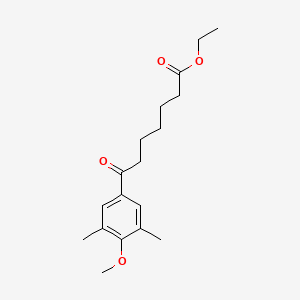

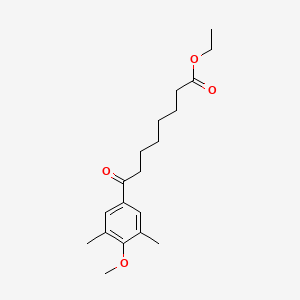

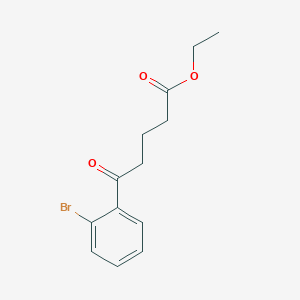

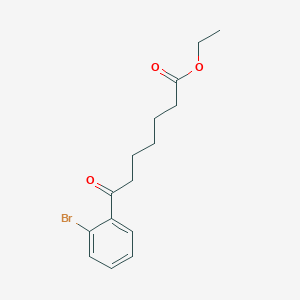

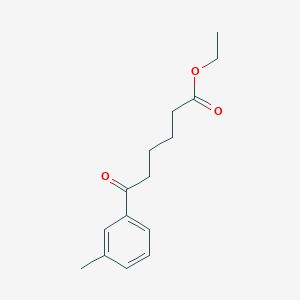

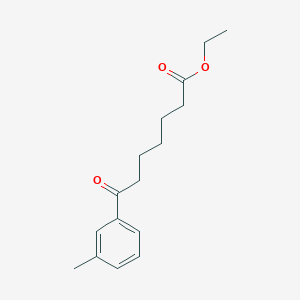

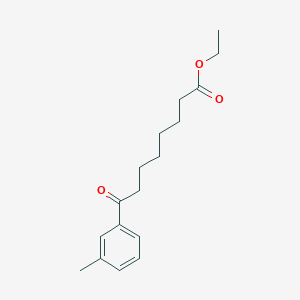

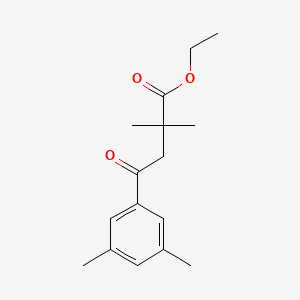

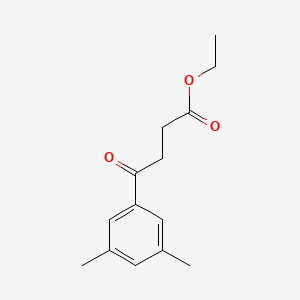

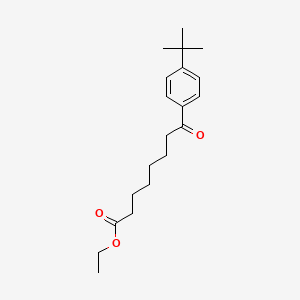

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include its reactivity, the products it forms, the conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and spectral properties.Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Ethyl 2,4-dioxooctanoate, closely related to Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate, has been utilized in the synthesis of pyrazole derivatives. Ashton and Doss (1993) demonstrated its use in creating 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, revealing a significant shift in regioselectivity compared to similar compounds (Ashton & Doss, 1993).

Chemoenzymatic Synthesis

- Fadnavis, Vadivel, and Sharfuddin (1999) employed a derivative of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate in the chemoenzymatic synthesis of 5-hydroxy-γ-decalactone. This process highlighted the potential for high diastereoselectivity and enantioselectivity in such syntheses (Fadnavis, Vadivel, & Sharfuddin, 1999).

Novel Organic Compounds

- Nazir et al. (2018) explored the transformation of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate into novel indole-based hybrid oxadiazole scaffolds. These compounds exhibited promising in vitro inhibitory potential against the urease enzyme, suggesting potential medicinal applications (Nazir et al., 2018).

Catalytic Reactions

- In a study by Albrecht et al. (2010), a derivative of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate was used in the synthesis of γ-lactones and γ-lactams. This work highlighted its role in facilitating catalytic reactions that have potential applications in pharmaceuticals (Albrecht et al., 2010).

Enzymatic Reduction Studies

- Tsuboi, Furutani, and Takeda (1987) reported the asymmetric reduction of a derivative of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate, providing insights into the enzymatic processes important in pharmaceutical synthesis (Tsuboi, Furutani, & Takeda, 1987).

Green Chemistry

- Costa et al. (2012) discussed the green synthesis of Ethyl (4-Phenylphenyl)acetate, a compound structurally related to Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate. This study showcases the application of green chemistry principles in synthesizing biaryl compounds with potential anti-arthritic properties (Costa et al., 2012).

Biodiesel Production

- Negm et al. (2019) explored the use of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate in a clean transesterification process for biodiesel production. Their research provides insights into more sustainable and efficient methods for fuel production (Negm et al., 2019).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Orientations Futures

This involves potential areas of future research or applications of the compound.

Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary literature or databases like PubChem, ChemSpider, or the Merck Index. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-5-23-19(22)11-9-7-6-8-10-18(21)16-12-14-17(15-13-16)20(2,3)4/h12-15H,5-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVYTCRJUJSXEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645767 |

Source

|

| Record name | Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate | |

CAS RN |

898778-50-2 |

Source

|

| Record name | Ethyl 4-(1,1-dimethylethyl)-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.